REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].OC1C=CC(C=O)=CC=1.C([O:26][C:27]1[CH:43]=[CH:42][C:30]([C:31]([O:33]C2C=CC(C=O)=CC=2)=[O:32])=[CH:29][CH:28]=1)(=O)C.[Mn]([O-])([O-])(=O)=O.[K+].[K+].Cl>C(O)(=O)C.C(OCC)(=O)C.C(C(C)=O)C>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:26][C:27]2[CH:43]=[CH:42][C:30]([C:31]([OH:33])=[O:32])=[CH:29][CH:28]=2)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
(4-formyl)phenyl 4-acetoxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
|
Name
|
aldehyde
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
C6H12O6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 8 hours of stirring it
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
were added
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |